Bienvenue dans la boutique en ligne BenchChem!

Benzylsuccinic acid

Enzymology Protease inhibition Drug discovery

Benzylsuccinic acid (CAS 884-33-3; molecular formula C₁₁H₁₂O₄; molecular weight 208.21 g/mol), also referred to as 2-benzylsuccinic acid or DL-benzylsuccinic acid, is a dicarboxylic acid consisting of a succinic acid backbone with a benzyl substituent at the 2-position. The compound exists as a white to off-white solid with a melting point of 161–163°C and a predicted pKa of 3.97 ± 0.10.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 884-33-3
Cat. No. B043472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylsuccinic acid
CAS884-33-3
Synonyms2-(Phenylmethyl)butanedioic Acid;  Benzylsuccinic Acid;  NSC 20708; 
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
InChIKeyGTOFKXZQQDSVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylsuccinic Acid (CAS 884-33-3): Chemical Identity, Physicochemical Properties, and Procurement-Relevant Specifications


Benzylsuccinic acid (CAS 884-33-3; molecular formula C₁₁H₁₂O₄; molecular weight 208.21 g/mol), also referred to as 2-benzylsuccinic acid or DL-benzylsuccinic acid, is a dicarboxylic acid consisting of a succinic acid backbone with a benzyl substituent at the 2-position [1]. The compound exists as a white to off-white solid with a melting point of 161–163°C and a predicted pKa of 3.97 ± 0.10 . Its calculated LogP is 1.60, and it exhibits high solubility in DMSO (≥500 mg/mL) and moderate solubility in methanol . The compound is commercially available as a racemic mixture (DL-form) with typical purity specifications of ≥98% to ≥99.83% from major suppliers [2].

Why Generic Substitution of Benzylsuccinic Acid (CAS 884-33-3) Fails in Carboxypeptidase-Targeted Applications


Benzylsuccinic acid is not simply interchangeable with other carboxypeptidase inhibitors, nor with structurally analogous dicarboxylic acids, due to its unique binding mode within the enzyme active site and its distinct activity profile across metalloprotease families. The compound functions as a biproduct analog inhibitor of carboxypeptidase A (CPA), binding with stereochemical specificity that is not replicated by succinic acid, benzyl-substituted monocarboxylic acids, or phosphonate-based inhibitors [1]. Critically, the L-isomer (2(R)-benzyl-3-carboxypropionic acid) exhibits binding affinity orders of magnitude tighter than the D-isomer, known substrates, and structurally related inhibitors, making enantiomeric composition a decisive factor in experimental outcomes [2]. Furthermore, benzylsuccinic acid demonstrates divergent potency across carboxypeptidase family members—it is a potent inhibitor of M14 family CPA (IC₅₀ = 400 nM) and a weaker inhibitor of thermolysin (Ki = 3.8 mM) [3], whereas alternative agents such as 2-PMPA exhibit the opposite selectivity profile, potently inhibiting M28 family GCPII (IC₅₀ = 300 pM) [4]. These differences preclude simple one-for-one substitution in enzymatic assays, inhibitor design, or affinity chromatography applications.

Quantitative Evidence Guide: Verified Performance Differentiation of Benzylsuccinic Acid (CAS 884-33-3) Against Comparator Compounds


Carboxypeptidase A1 Inhibitory Potency: IC₅₀ Comparison of Benzylsuccinic Acid Versus Structurally Related Inhibitors

Benzylsuccinic acid inhibits carboxypeptidase A1 (CPA1) with an IC₅₀ of 400 nM, demonstrating potency that is 2.75-fold greater than anabaenopeptin F (IC₅₀ = 1,100 nM), 4.25-fold greater than alpha-benzyl-1H-imidazole-4-acetic acid (IC₅₀ = 1,700 nM), and 9.75-fold greater than anabaenopeptin B (IC₅₀ = 3,900 nM) .

Enzymology Protease inhibition Drug discovery

Binding Affinity Benchmarking: Ki Determination of Benzylsuccinic Acid Versus Phosphonate Analog Inhibitors

Racemic (2RS)-2-benzylsuccinate exhibits a Ki of 0.22 ± 0.05 μM against carboxypeptidase A, which is equipotent to the most potent phosphonic acid analogue, (2RS)-2-benzyl-3-phosphonopropionic acid (Ki = 0.22 ± 0.05 μM) [1]. However, lengthening the phosphonate analogue by one methylene group to (2RS)-2-benzyl-4-phosphonobutyric acid increases the Ki to 370 ± 60 μM, representing a 1,680-fold loss in binding affinity [1].

Enzyme kinetics Inhibitor design Structure-activity relationship

Enantioselective Binding Affinity: L-Benzylsuccinate Versus D-Benzylsuccinate in Carboxypeptidase A

The L-isomer of benzylsuccinic acid, 2(R)-benzyl-3-carboxypropionic acid, is bound by carboxypeptidase A several orders of magnitude more tightly than the D-isomer, known substrates, and previously characterized inhibitors [1]. This stereochemical discrimination is not observed with all metalloproteases: in thermolysin, crystallographic refinement at 1.7 Å resolution revealed that it is the D-isomer, rather than the L-isomer, that binds preferentially to the active site [2].

Stereochemistry Enzyme binding Chiral resolution

Metalloprotease Selectivity Profiling: Carboxypeptidase A Versus Thermolysin Inhibition by Benzylsuccinic Acid

Benzylsuccinic acid exhibits markedly divergent inhibition potency across metalloprotease families. Racemic benzylsuccinate inhibits thermolysin (M4 family) with a Ki of 3.8 mM [1], which is approximately 17,000-fold weaker than its inhibition of carboxypeptidase A (M14 family; Ki = 0.22 μM) [2]. This contrasts with alternative CPA inhibitors such as potato carboxypeptidase inhibitor, which exhibits 10 nM potency against both hCPO and zCPO isoforms [3].

Enzyme selectivity Metalloprotease Off-target profiling

Structural Derivatization Impact on Inhibitory Potency: α-Methyl Substitution of 2-Benzylsuccinic Acid Reduces CPA Binding Affinity

Substitution at the α-position of 2-benzylsuccinic acid with a methyl group produces 2-benzyl-2-methylsuccinic acid, which demonstrates reduced inhibitory potency against carboxypeptidase A compared to the parent compound [1]. This finding provides a quantitative baseline for understanding the steric constraints of the CPA active site and establishes 2-benzylsuccinic acid as the optimal core scaffold for further inhibitor development.

Structure-activity relationship Inhibitor design Medicinal chemistry

Carboxypeptidase A Inhibition: Benzylsuccinic Acid Versus EDTA and 1,10-Phenanthroline in Enzyme Activity Assays

In side-by-side carboxypeptidase activity assays, benzylsuccinic acid (1 mM) reduced hCPO activity to 87.8% ± 3.7% of maximal activity, demonstrating moderate but specific active-site inhibition. In contrast, the metal-chelating agent EDTA at equivalent concentration (1 mM) reduced activity to 27.1% ± 1.3%, and 1,10-phenanthroline (1 mM) reduced activity to 10.0% ± 0.4% [1]. This differential inhibition pattern confirms that benzylsuccinic acid acts via specific active-site binding rather than non-specific metal chelation.

Enzyme inhibition Metalloenzyme Chelator comparison

Procurement Decision Guide: Optimized Application Scenarios for Benzylsuccinic Acid (CAS 884-33-3) Based on Quantitative Evidence


Carboxypeptidase A Enzymatic Assays Requiring Validated Positive Control Inhibitors

Benzylsuccinic acid serves as a validated reference inhibitor for carboxypeptidase A (CPA) enzymatic assays, with a well-characterized IC₅₀ of 400 nM and Ki of 0.22 μM [1]. Its potency places it in the mid-range of CPA inhibitors, providing a suitable positive control that does not produce complete inhibition at standard assay concentrations. The compound is particularly valuable in 96-well plate colorimetric assays for Ki determination, where it has been established as a standard inhibitor for educational and research applications [2]. For procurement, the racemic DL-form is sufficient for most assay applications where absolute stereochemical purity is not required, though enantiomerically pure L-isomer should be specified for high-sensitivity experiments where the D-isomer could confound results [3].

Structure-Based Drug Design and Crystallographic Studies of M14 Family Metalloproteases

The co-crystal structure of L-benzylsuccinate bound to carboxypeptidase A has been solved at 2.0 Å resolution (PDB 1CBX), providing atomic-level detail of the inhibitor's binding mode . This structural data reveals that the β-carboxylate coordinates the active-site zinc ion in an asymmetric bidentate fashion, while the other carboxylate forms a salt bridge with Arg-145 [1]. This well-defined binding pose makes benzylsuccinic acid an ideal tool compound for structure-based drug design targeting M14 family metalloproteases. Procurement considerations should prioritize high-purity material (≥98%) to minimize crystallization artifacts, and researchers requiring stereochemically defined binding studies must specify the L-isomer (2(R)-benzyl-3-carboxypropionic acid) rather than the racemic mixture [2].

Affinity Chromatography Resin Preparation for Carboxypeptidase Purification

Due to its chemical stability, resistance to proteolytic degradation, and ideal binding characteristics, L-benzylsuccinic acid is a useful ligand for affinity chromatography separation and isolation of carboxypeptidases A and B . The compound's reversible binding mechanism enables elution of bound enzymes under mild conditions that preserve enzymatic activity. For resin preparation, the compound must be immobilized via one of its carboxyl groups while preserving the other for active-site recognition. Procurement for this application requires material with defined stereochemistry (L-isomer) and high purity, as impurities in the ligand can reduce column capacity and introduce non-specific binding sites.

Pharmaceutical Intermediate for Hypoglycemic Agent Synthesis (Stereospecific Routes)

(S)-2-Benzylsuccinic acid (CAS 3972-36-9) serves as a key chiral intermediate in the synthesis of KAD-1229 (mitiglinide), a hypoglycemic agent used in diabetes treatment . Patent literature describes practical and efficient asymmetric synthesis methods for (S)-2-benzylsuccinic acid via alkylation of N-acylsultam [1]. Additionally, benzylsuccinic acid derivatives have been patented as renin-inhibiting compounds [2]. For pharmaceutical intermediate procurement, strict enantiomeric purity specifications are mandatory, as the opposite enantiomer would produce the incorrect stereoisomer of the final drug substance. Procurement should include a Certificate of Analysis specifying enantiomeric excess (e.e.) and compliance with pharmacopoeial standards for related substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzylsuccinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.